N-(Pivaloyloxy)phenacetin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102725-57-5 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(N-acetyl-4-ethoxyanilino) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3 |
InChI Key |
MPNGGGGXPLRSTK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
Other CAS No. |
102725-57-5 |
Synonyms |
N-(pivaloyloxy)phenacetin N-PVOP |
Origin of Product |
United States |
Historical Role As a Mechanistic Probe for Phenacetin Bioactivation
Chemical Synthesis of this compound and Analogs
This compound is a derivative of phenacetin, a once common analgesic and antipyretic drug. The synthesis of this and related compounds is of interest in studying the metabolism and potential carcinogenicity of phenacetin.
Synthetic Routes for Model Carcinogen Metabolites
The synthesis of this compound and its analogs often serves to create models for studying the reactive metabolites of phenacetin. Phenacetin itself can be synthesized through the Williamson ether synthesis, where paracetamol (acetaminophen) is treated with ethyl iodide in the presence of a base like potassium carbonate. wikipedia.orgumass.edugold-chemistry.org
The metabolic bioactivation of phenacetin can lead to several reactive metabolites. researchgate.net Key metabolic pathways include O-dealkylation, N-hydroxylation, and N-deacetylation. researchgate.net N-hydroxylation is a critical step that can lead to nephrotoxic metabolites. researchgate.net The synthesis of compounds like N-(pivaloyloxy)-4-methoxyacetanilide serves as a model to study the decomposition of suspected carcinogenic metabolites. researchgate.netresearchgate.net For instance, N-(pivaloyloxy)-4-methoxyacetanilide decomposes primarily into N-acetyl-p-benzoquinone imine in aqueous solutions. researchgate.netresearchgate.net
The synthesis of various phenacetin metabolites, such as hydroxylated and thio-substituted derivatives, has been undertaken to unequivocally identify structures of metabolites found in vivo. cdnsciencepub.com For example, 4-hydroxy-2-methylthioacetanilide and 4-hydroxy-3-methylthioacetanilide were synthesized to confirm the structure of a new metabolite isolated from dog urine. cdnsciencepub.com
Derivatization Approaches for N-Acylhydroxamic Acid Esters
The derivatization of N-acylhydroxamic acids is a key strategy in the synthesis of compounds like this compound. These methods are also applied in the synthesis of various biologically active molecules.
One common approach involves the acylation of N-arylhydroxylamines. For instance, N-glycolylhydroxamic acids can be synthesized by acylating arylhydroxylamines with acetoxyacetyl chloride, followed by saponification. nih.gov The resulting hydroxamic acids can then be converted to their N-acyloxy esters. nih.gov
Another method involves the use of coupling reagents to form amide bonds. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are commonly used to facilitate the reaction between a carboxylic acid and a hydroxylamine. beilstein-journals.org The synthesis of N-acyl-N'-substituted ureas can be achieved by reacting S-allyl N-acylmonothiocarbamates with amines. grafiati.com
Furthermore, enzymatic or chemo-enzymatic methods can be employed for the derivatization of N-acylhydroxamic acid esters, offering high selectivity and milder reaction conditions.
Below is a table summarizing some synthetic approaches for phenacetin and its derivatives:
| Product | Starting Materials | Reagents and Conditions | Synthetic Approach | Reference |
| Phenacetin | Paracetamol, Ethyl iodide | Anhydrous potassium carbonate, 2-butanone, heat | Williamson ether synthesis | wikipedia.org |
| Phenacetin | p-acetamidophenol, Bromoethane | Sodium methoxide (B1231860) in methanol, ethanol, reflux | Williamson ether synthesis | missouri.edu |
| 4-hydroxy-2-methylthioacetanilide | 4-nitrothioether | Sodium hydrosulfite, acetic anhydride, boron trichloride | Multi-step synthesis involving reduction, acetylation, and deacetylation | cdnsciencepub.com |
| 4-hydroxy-3-methylthioacetanilide | Aminonitrophenol or 2-(methylmercapto)phenol | Diazotization, Sandmeyer reaction, reduction, acetylation | Multi-step synthesis involving diazotization and substitution | cdnsciencepub.com |
| N-glycolylhydroxamic acids | Arylhydroxylamines, Acetoxyacetyl chloride | Acylation followed by saponification | Two-step synthesis | nih.gov |
Design Principles for Incorporating Pivaloyloxy Moieties in Prodrug Structures
The pivaloyloxymethyl (POM) group is a well-known pro-moiety used in drug design to enhance the bioavailability of polar drugs. The incorporation of pivaloyloxy groups into drug structures follows specific design principles to optimize their therapeutic efficacy.
N-(Pivaloyloxy)alkoxy-carbonyl Pro-moieties in Drug Delivery
N-(Pivaloyloxy)alkoxy-carbonyl groups are utilized as pro-moieties to mask polar functional groups, thereby increasing the lipophilicity and membrane permeability of a drug. nih.govnih.gov This strategy is particularly useful for improving the central nervous system (CNS) penetration of drugs. nih.govnih.gov
For example, N-(pivaloyloxy)alkoxy-carbonyl prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) have been synthesized to enhance its delivery to the brain for the potential treatment of HIV-associated neurocognitive disorders. nih.govnih.gov These prodrugs are designed to be stable in plasma but are cleaved by enzymes in the brain to release the active drug. nih.govnih.gov
The general structure of these pro-moieties allows for modification to fine-tune the properties of the prodrug. By introducing substituents on the methylene (B1212753) bridge of the N-(pivaloyloxy)methoxy-carbonyl group, the steric bulk and lipophilicity can be altered, which in turn affects the rate of metabolic conversion and tissue distribution. nih.gov
Steric and Electronic Considerations in Prodrug Lability
The lability of the pivaloyloxy-containing promoiety is a critical factor in prodrug design. The rate of hydrolysis, which releases the active drug, is influenced by both steric and electronic factors.
Steric Hindrance: Increasing the steric bulk around the ester linkage can slow down the rate of enzymatic hydrolysis. nih.gov This can be a desirable feature to prevent premature cleavage of the prodrug in the systemic circulation, allowing for targeted delivery to the desired site of action. For instance, modifying an N-(pivaloyloxy)methoxy-carbonyl group with methyl, isopropyl, or phenyl substitutions leads to a significant improvement in plasma stability. nih.gov
Electronic Effects: The electronic nature of the promoiety also plays a role in its stability. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially leading to faster hydrolysis. Conversely, electron-donating groups can decrease the rate of cleavage. These electronic properties can be modulated by introducing different substituents on the promoiety.
The interplay of steric and electronic effects allows for the rational design of prodrugs with a desired release profile. The goal is to achieve a balance where the prodrug is stable enough to reach its target tissue but is readily cleaved at the site of action to release the therapeutic agent.
The following table summarizes the impact of structural modifications on the properties of N-(pivaloyloxy)alkoxy-carbonyl prodrugs of DON:
| Prodrug Modification | Effect on Lipophilicity (cLogP) | Effect on Plasma Stability | Effect on CNS Penetration | Reference |
| Addition of isopropyl ester and N-(pivaloyloxy)methoxy-carbonyl group | Increased | Rapidly metabolized in human plasma | - | nih.gov |
| Methyl, isopropyl, phenyl, and dimethyl substitutions on the N-(pivaloyloxy)alkoxy-carbonyl moiety | Increased | Significantly improved in human plasma | Substantially improved in vivo in swine | nih.gov |
Mechanistic Dissection of N Pivaloyloxy Phenacetin Biotransformation and Reactivity
Hydrolytic Degradation Pathways of N-(Pivaloyloxy)phenacetin
Unimolecular Decomposition Kinetics and Influencing Factors (e.g., pH Dependence)
The hydrolytic decomposition of this compound, a model compound for the reactive metabolites of phenacetin (B1679774), follows a unimolecular pathway. Kinetic studies reveal that the rate of this decomposition is significantly influenced by pH. researchgate.netresearchgate.net The process can be described by two consecutive first-order reactions. acs.org
In acidic to neutral solutions, the decomposition rate is subject to pH changes. For instance, at a pH of 4.60 in a 0.01 M acetate (B1210297) buffer at 25°C, the observed rate constants for the two consecutive first-order processes were determined to be (2.63 ± 0.05) x 10⁻² s⁻¹ and (3.70 ± 0.02) x 10⁻³ s⁻¹. acs.org The hydrolysis demonstrates an acid-catalyzed process at pH values below 6.0. researchgate.net At pH levels above 6.0, the decomposition pathway is altered, leading to a moderate yield of 4-methoxyacetanilide. researchgate.net
Interactive Data Table: pH-Dependent Decomposition of this compound
| pH Condition | Observed Kinetic Behavior | Rate Constant (k) | Reference |
| < 6.0 | Acid-catalyzed first-order decomposition | Varies with pH | researchgate.net |
| 4.60 | Two consecutive first-order processes | k₁ = (2.63 ± 0.05) x 10⁻² s⁻¹, k₂ = (3.70 ± 0.02) x 10⁻³ s⁻¹ | acs.org |
| > 6.0 | Altered decomposition pathway | Not specified | researchgate.net |
Identification and Characterization of Primary and Secondary Hydrolytic Products
The hydrolysis of this compound yields several products, with the distribution being highly dependent on the pH of the aqueous solution. researchgate.netresearchgate.net The primary and predominant product of decomposition in aqueous solution is the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netlookchem.com
At pH levels greater than 6.0, another significant product, 4-methoxyacetanilide, is formed in moderate yields. researchgate.net In more acidic conditions (pH < 6.0) and in the presence of chloride ions, the decomposition of the initially formed NAPQI leads to secondary products. These include p-benzoquinone and 3-chloro-4-hydroxyacetanilide. researchgate.netlookchem.com The formation of p-benzoquinone is believed to proceed through a carbinolamine intermediate. researchgate.net Furthermore, at low concentrations, the decomposition of NAPQI can also yield acetaminophen (B1664979). researchgate.net
The identification and characterization of these products have been accomplished through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Interactive Data Table: Hydrolytic Products of this compound
| Product Name | Type | Condition of Formation | Reference |
| N-acetyl-p-benzoquinone imine (NAPQI) | Primary | Predominant product in aqueous solution | researchgate.netlookchem.com |
| 4-Methoxyacetanilide | Primary | pH > 6.0 | researchgate.net |
| p-Benzoquinone | Secondary (from NAPQI) | pH < 6.0, presence of KCl | researchgate.net |
| 3-Chloro-4-hydroxyacetanilide | Secondary (from NAPQI) | pH < 6.0, presence of KCl | researchgate.netlookchem.com |
| Acetaminophen | Secondary (from NAPQI) | Low concentrations of NAPQI | researchgate.net |
Elucidation of Reactive Intermediate Formation from this compound
Generation and Detection of N-Acetyl-p-benzoquinone Imine (NAPQI)
The hydrolysis of this compound serves as a direct chemical pathway for the generation of N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netacs.orgkaimosi.comrsc.org This reactive metabolite is a major product of the decomposition of this compound in aqueous solutions. researchgate.netlookchem.com The formation of NAPQI from this model compound is significant as it mimics the metabolic activation of phenacetin and its derivatives in biological systems. researchgate.netwikipedia.org
The detection of the transiently formed NAPQI has been achieved using several analytical techniques. Repetitive wavelength scans using UV-Vis spectroscopy during the hydrolysis of this compound show the rise and fall of absorbance at specific wavelengths, which is characteristic of the formation and subsequent reaction of an intermediate species like NAPQI. acs.org High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection has also been a crucial method for the direct detection and quantification of NAPQI generated from purified cytochrome P-450 incubations. pnas.orgresearchgate.netnih.gov Furthermore, trapping experiments using nucleophiles like glutathione (B108866) followed by analysis of the resulting conjugate provide indirect evidence for the generation of NAPQI. biorxiv.orgscience.gov
Role of Nitrenium Ion Mechanisms in Bioactivation
The bioactivation of this compound is believed to involve a nitrenium ion mechanism. researchgate.net Nitrenium ions are highly reactive electrophilic intermediates that are implicated in the carcinogenicity of many aromatic amines and amides. imrpress.comresearchgate.net In the case of this compound, the heterolytic cleavage of the N-O bond can generate a nitrenium ion. researchgate.net
This nitrenium ion is a short-lived species that readily reacts with nucleophiles. imrpress.com Evidence for the involvement of a nitrenium ion mechanism in the decomposition of this compound comes from product studies. The formation of both N-acetyl-p-benzoquinone imine (NAPQI) and 4-methoxyacetanilide is consistent with the reactions of a nitrenium ion intermediate. researchgate.net While direct observation of the nitrenium ion from this compound is challenging due to its transient nature, studies on analogous N-acyloxyarylamines provide strong support for its role in the reaction pathway. imrpress.comresearchgate.net The reactivity of these nitrenium ions with biological macromolecules like DNA is a key aspect of their toxicological significance. researchgate.net
Comparative Analysis of this compound Hydrolysis with Phenacetin Metabolites
The hydrolysis of this compound provides a valuable chemical model for understanding the behavior of the metabolic products of phenacetin. Phenacetin itself is metabolized in vivo through several pathways, including O-deethylation to form acetaminophen, and N-hydroxylation followed by conjugation to produce reactive esters. researchgate.netnih.gov this compound is considered a model for these suspected carcinogenic ester metabolites. researchgate.netresearchgate.net
The primary hydrolytic product of this compound is N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net This is significant because NAPQI is also a key reactive metabolite formed from the cytochrome P450-mediated oxidation of acetaminophen, the major metabolite of phenacetin. wikipedia.orgjst.go.jp The hydrolysis of this compound, therefore, directly generates a toxic species that is also produced enzymatically from a downstream metabolite of phenacetin.
However, there are differences. The direct hydrolysis of phenacetin itself, involving cleavage of the amide bond, leads to 4-ethoxyaniline and acetic acid, a pathway distinct from the decomposition of its N-hydroxy metabolites. nih.gov Furthermore, the metabolic pathways of phenacetin can also involve ring hydroxylation, leading to different sets of products. nih.gov In essence, while the hydrolysis of this compound effectively models the generation of NAPQI from activated phenacetin metabolites, it represents only one of several complex metabolic and degradative routes available to phenacetin and its derivatives.
Modeling Metabolic Pathways of N-Hydroxyphenacetin Conjugates
The biotransformation of phenacetin is complex, involving multiple enzymatic pathways that can lead to the formation of reactive metabolites. researchgate.netlongdom.org One of the critical pathways involves the N-hydroxylation of phenacetin to form N-hydroxyphenacetin. longdom.orguomus.edu.iq This intermediate is then subject to Phase II conjugation reactions, forming conjugates such as O-sulfate and O-glucuronide derivatives. uomus.edu.iqresearchgate.net These conjugates, particularly the O-sulfate, are believed to generate chemically reactive electrophiles, such as a nitrenium ion, which can bind to cellular macromolecules. uomus.edu.iq
This compound serves as a valuable chemical model for studying the reactivity of these endogenously formed conjugates of N-hydroxyphenacetin. researchgate.netresearchgate.net Its structure, featuring a pivaloyloxy group, mimics the sulfate (B86663) or glucuronide group in the actual metabolites, allowing for investigation of their decomposition pathways under controlled laboratory conditions. researchgate.net The instability of the N-O-sulfate and the slow hydrolysis of the N-O-glucuronide of N-hydroxyphenacetin make direct study difficult. researchgate.net
Kinetic studies using HPLC and 1H NMR have demonstrated that this compound decomposes in aqueous solutions primarily into N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netresearchgate.netresearchgate.net This highly reactive imine-quinone is also a known toxic metabolite of acetaminophen. researchgate.netnih.gov The formation of NAPQI from this compound is proposed to occur through a nitrenium ion mechanism, supporting the hypothesis that the conjugates of N-hydroxyphenacetin are bioactivated to a reactive electrophile. researchgate.net More than 90% of the hydrolysis of this compound proceeds through the NAPQI intermediate across a pH range of 1.0 to 8.0. researchgate.net A secondary product, 4-methoxyacetanilide, is also formed in moderate yields, particularly at a pH above 6.0. researchgate.netresearchgate.net
The metabolic fate of phenacetin can be summarized by three main pathways that lead to reactive intermediates:
O-deethylation: Phenacetin is first de-ethylated to form acetaminophen, which is then activated by cytochrome P-450 enzymes to NAPQI. researchgate.netresearchgate.net This is considered the predominant pathway in vivo. researchgate.net
Arene Oxide Formation: Phenacetin is activated via an epoxide intermediate (phenacetin-3,4-epoxide). uomus.edu.iqresearchgate.net
N-hydroxylation and Conjugation: Phenacetin is converted to N-hydroxyphenacetin, which is subsequently activated through sulfation or glucuronidation. researchgate.netuomus.edu.iqresearchgate.net
The study of this compound provides crucial mechanistic insights specifically into this third pathway, illustrating how N-O-conjugates of N-hydroxyphenacetin can break down to form the ultimate reactive species, NAPQI. researchgate.net
Table 1: Modeled Metabolic Pathways of Phenacetin
| Pathway | Initial Step | Key Intermediate(s) | Reactive Metabolite | Modeled By |
| 1. O-Deethylation | De-ethylation of Phenacetin | Acetaminophen | N-acetyl-p-benzoquinone imine (NAPQI) | N/A |
| 2. Arene Oxide Formation | Epoxidation of the aromatic ring | Phenacetin-3,4-epoxide | Electrophilic epoxide | N/A |
| 3. N-Hydroxylation | N-hydroxylation of Phenacetin | N-Hydroxyphenacetin, N-O-Sulfate Conjugate, N-O-Glucuronide Conjugate | Nitrenium ion, N-acetyl-p-benzoquinone imine (NAPQI) | This compound |
Analogous Reactivity with Other Acetanilide (B955) Derivatives
The reactivity of this compound is analogous to that of other N-substituted arylacetamide derivatives, particularly other N-(acyloxy)arylacetamides and the broader class of N-acyloxy-N-alkoxyamides. publish.csiro.au These compounds serve as models for the penultimate carcinogenic metabolites of aromatic amines and amides. publish.csiro.au For instance, N-acetoxy-N-arylacetamides, which are metabolites of carcinogenic compounds like 2-acetylaminofluorene, exhibit similar reactivity. publish.csiro.au
A key feature of these compounds is the susceptibility of the N-O-acyl bond to cleavage, which can occur through different mechanisms. publish.csiro.au Under acidic conditions, they can react via an AAl1 mechanism to generate highly electrophilic nitrenium ion intermediates. publish.csiro.au These nitrenium ions are considered the ultimate carcinogenic metabolites that can react with nucleophilic sites on DNA. publish.csiro.au
Alternatively, these N-(acyloxy)arylacetamide analogues can undergo bimolecular SN2-type reactions at the nitrogen atom with a variety of nucleophiles. publish.csiro.au Documented reactions include those with:
Amines
Azides
Hydroxides
Thiols
These SN2 reactions, which occur at ambient temperatures, produce new anomeric amide intermediates that undergo further reactions. publish.csiro.au The reactivity in these SN2 processes is a critical factor in their biological activity, as it is thought to be pivotal in their interactions within the major groove of DNA. publish.csiro.au The specific acyloxy and alkoxy groups attached to the nitrogen atom are significant determinants of this reactivity. publish.csiro.au This parallel reactivity underscores a common mechanism of bioactivation for a range of acetanilide and aromatic amine derivatives, where an N-O bond is enzymatically formed and subsequently cleaved to produce a potent electrophile.
Table 2: Comparative Reactivity of Acetanilide Derivatives
| Compound Class | Model For | Key Reactive Intermediate | Primary Reaction Types |
| This compound | N-O-conjugates of N-hydroxyphenacetin | Nitrenium ion, N-acetyl-p-benzoquinone imine (NAPQI) | Unimolecular decomposition (AAl1-like) |
| N-Acetoxy-N-arylacetamides | Metabolites of carcinogenic aromatic amines (e.g., 2-acetylaminofluorene) | N-Aryl-N-acetylnitrenium ions | Solvolysis to nitrenium ions |
| N-Acyloxy-N-alkoxyamides | N-Alkoxyl analogues of N-acetoxy-N-arylacetamides | Nitrenium ions, Anomeric amide intermediates | Unimolecular (AAl1) and Bimolecular (SN2) reactions at Nitrogen |
Advanced Computational Chemistry Approaches Applied to N Pivaloyloxy Phenacetin
Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving N-(Pivaloyloxy)phenacetin. These calculations allow for the mapping of potential energy surfaces, which are crucial for understanding reaction pathways, identifying transition states, and determining the stability of intermediates.
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of molecules like this compound. DFT calculations can predict the most likely pathways for metabolic bioactivation, such as O-dealkylation, N-hydroxylation, and N-deacetylation, by determining the energetics of these reactions. For the parent compound, phenacetin (B1679774), DFT studies have shown that the O-dealkylation process is energetically more favorable than N-hydroxylation and deacetylation reactions. researchgate.net
The reactivity of molecular compounds can be described using various descriptors calculated through DFT, such as the highest occupied molecular orbital (HOMO) energy (EHOMO), the lowest unoccupied molecular orbital (LUMO) energy (ELUMO), and the HOMO-LUMO band gap. researchgate.net These descriptors provide insights into the electron-donating and electron-accepting abilities of a molecule. For instance, a higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons.
Table 1: Calculated Reactivity Descriptors for Phenacetin Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Phenacetin | -5.51 | -0.25 | 5.26 |
| Paracetamol | -5.69 | -0.68 | 5.01 |
| Derivative PA1 | -5.65 | -0.45 | 5.20 |
| Derivative PA2 | -5.57 | -0.32 | 5.25 |
| Derivative PA3 | -5.69 | -0.55 | 5.14 |
| Derivative PA4 | -5.88 | -0.78 | 5.10 |
| Derivative PA5 | -5.48 | -0.21 | 5.27 |
Note: This data is for phenacetin and its derivatives and is illustrative of the types of calculations that can be applied to this compound. researchgate.net
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the transition states and intermediates of reactions involving this compound. These methods can provide highly accurate energy and spin distribution calculations for proposed reaction mechanisms. nih.gov
For phenacetin, ab initio studies have investigated the cytochrome P-450-mediated activation, proposing mechanisms that involve radical intermediates. nih.gov One proposed pathway involves the initial abstraction of an electron and a proton from the nitrogen atom in the acetylamino side chain. The resulting nitrogen radical's calculated spin densities indicate that the unpaired electron is primarily localized at the nitrogen atom and to a lesser extent at the ortho- and para-carbon atoms. nih.gov Such calculations are critical for understanding the formation of reactive metabolites. These computational approaches can also be used to identify key intermediates and determine activation energies, offering a comprehensive understanding of reaction pathways. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and the influence of the solvent on the structure and behavior of this compound. nih.govnih.gov By simulating the movement of atoms over time, MD can explore the potential energy surface and identify stable conformers of the molecule. researchgate.net
For the parent molecule, phenacetin, conformational analysis has been performed by scanning the potential energy surface to identify different stable structures. researchgate.net These studies revealed multiple distinct conformers, which were then optimized using high-level theoretical methods. researchgate.net This type of analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. MD simulations can also elucidate the role of solvent molecules, such as water, in stabilizing different conformations and influencing reaction pathways. nih.gov
Prediction of Reactivity Descriptors for Electrophilic Intermediates
Computational methods, particularly DFT, are used to predict the reactivity of electrophilic intermediates that may be formed during the metabolism of this compound. researchgate.net Reactivity descriptors derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, provide a quantitative measure of a molecule's reactivity. semanticscholar.orgscielo.org.mx
For phenacetin, DFT-based descriptors have been utilized to determine the electrophilicity parameters of reactive metabolites. researchgate.net For example, the O-ethyl-N-acetyl-p-benzoquinone imine (O-Et-NAPQI), a potential metabolite, was found to be a highly electrophilic species. researchgate.net The global electrophilicity index (ω) is a key descriptor in these studies. A higher value of ω indicates a stronger electrophile. The Fukui function is another important local reactivity descriptor that can identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenacetin |
| Paracetamol |
Sophisticated Analytical Methodologies for N Pivaloyloxy Phenacetin and Its Biotransformation Products
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental in separating N-(Pivaloyloxy)phenacetin from its metabolites and complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for this purpose, offering high resolution and sensitivity.
Applications of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its parent compound, phenacetin (B1679774), along with their metabolites. researchgate.netresearchgate.net HPLC methods are adept at separating these compounds from complex mixtures, such as those found in biological samples or reaction media. researchgate.netcabidigitallibrary.org The versatility of HPLC allows for various configurations, including different stationary phases and mobile phase compositions, to optimize the separation process. epa.govmdpi.com
For instance, a reversed-phase HPLC method can be used for the simultaneous determination of phenacetin and its primary metabolite, acetaminophen (B1664979). actapharmsci.com In one such method, a YMC-Pack ODS-AQ column was used with a gradient mobile phase of 0.05% phosphoric acid (pH 3) and methanol, with UV detection at 254 nm. researchgate.net This method demonstrated good sensitivity and reproducibility for microsomal studies. researchgate.net The separation of compounds is influenced by the pH of the mobile phase; an optimal pH is crucial for resolving compounds like phenacetin and its metabolites without peak overlapping. actapharmsci.com Kinetic studies monitoring the decomposition of N-(pivaloyloxy)-4-methoxyacetanilide, a model for phenacetin metabolites, also rely on HPLC to separate the parent compound from its degradation products like N-acetyl-p-benzoquinone imine and 4-methoxyacetanilide. researchgate.netresearchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of related compounds:
Table 1: Example HPLC Parameters for Analysis of Phenacetin and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | YMC-Pack ODS-AQ | researchgate.net |
| Mobile Phase | Gradient of 0.05% phosphoric acid (pH 3) and methanol | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Internal Standard | Trimethylphenacetin (TMP) | researchgate.net |
| Application | Analysis in porcine hepatic microsome samples | researchgate.net |
This table is interactive. Click on the headers to sort.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (<2 μm). mdpi.com This enhanced efficiency is particularly beneficial for the analysis of complex biological samples containing this compound and its metabolites. nih.gov The increased speed and sensitivity of UPLC make it a valuable tool in drug metabolism and pharmacokinetic studies. nih.govresearchgate.net
A UPLC-MS/MS method was developed for the simultaneous quantification of phenacetin and its metabolite acetaminophen in human plasma. researchgate.netkoreamed.org This method employed a simple protein precipitation extraction followed by analysis in multiple reaction monitoring (MRM) mode, achieving a linear response over a specified concentration range and a low limit of quantitation. researchgate.netkoreamed.org The shorter analysis time and reduced solvent consumption of UPLC contribute to its efficiency and cost-effectiveness. mdpi.com
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural characterization and sensitive quantification of this compound and its biotransformation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for trace analysis of drugs and their metabolites in biological matrices. researchgate.netnmslabs.comscielo.br This technique is routinely used for the quantitative analysis of phenacetin and its metabolites in samples such as human serum and urine. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification by monitoring specific precursor-to-product ion transitions. researchgate.netijpras.com
For example, an LC-MS/MS method for determining phenacetin and its metabolite paracetamol in human serum and urine utilized a Restek Allure PFPP column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid. researchgate.net The transitions monitored were m/z 180→138 for phenacetin and m/z 152→110 for paracetamol. researchgate.net This method proved to be simple, sensitive, and suitable for clinical applications. researchgate.net Similarly, UHPLC-MS/MS methods have been established for the simultaneous quantification of multiple probe drugs, including phenacetin and their metabolites, in rat plasma to study drug-drug interactions. nih.gov
Table 2: Example LC-MS/MS Parameters for Phenacetin and Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 6460 Triple Quadrupole LC/MS | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | researchgate.net |
| MRM Transitions (Phenacetin) | 180.1 → 110 (CE 16 V), 180.1 → 138 (CE 12 V) | researchgate.net |
| MRM Transitions (Paracetamol) | 152 → 110 | researchgate.net |
| Application | Quantitative analysis in human serum and urine | researchgate.net |
This table is interactive. Click on the headers to sort.
Advanced Mass Spectrometry Techniques for Metabolite Identification
The identification of unknown metabolites of this compound requires advanced mass spectrometry techniques that provide high-resolution and accurate mass data, as well as detailed structural information through fragmentation analysis (MSn). ijpras.comnih.gov High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap, are instrumental in determining the elemental composition of metabolites. ijpras.com
Modern tribrid HRMS systems facilitate in-depth MSn scans, which are crucial for the structural elucidation of novel metabolites. nih.gov These advanced platforms, combined with sophisticated data processing techniques, enhance the coverage and efficiency of metabolite profiling. nih.govpharmaron.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are compared with those of the parent drug and known metabolic pathways to propose metabolite structures. thermofisher.commdpi.com For instance, the metabolism of N-(pivaloyloxy)alkoxy-carbonyl prodrugs has been studied, revealing their stability and metabolic lability in different biological matrices through LC-MS/MS analysis. nih.gov
Spectroscopic Techniques for Structural Elucidation of Intermediates
While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the definitive structural elucidation of intermediates and final products. jchps.comelte.huuoa.gr
NMR spectroscopy is a powerful tool for determining the precise molecular structure of compounds in solution. jchps.com In the context of phenacetin metabolism, in situ NMR spectroelectrochemistry has been used to study the electrochemical oxidation of phenacetin. researchgate.net This technique allowed for the real-time monitoring of the reaction and the identification of unstable intermediates, such as quinone imine, without the need for trapping agents. researchgate.net Both 1D and 2D NMR experiments are employed to elucidate the structures of the major species produced during biotransformation. researchgate.net Kinetic studies of this compound analogues have also utilized ¹H NMR alongside HPLC to follow the decomposition and identify the resulting products. researchgate.netresearchgate.net
IR spectroscopy provides information about the functional groups present in a molecule. nih.gov This can be used to confirm the presence or absence of specific chemical bonds in intermediates and metabolites, complementing the data obtained from NMR and mass spectrometry. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenacetin |
| Acetaminophen (Paracetamol) |
| N-(pivaloyloxy)-4-methoxyacetanilide |
| N-acetyl-p-benzoquinone imine |
| 4-methoxyacetanilide |
| Trimethylphenacetin (TMP) |
| 5'-hydroxy omeprazole |
| α-hydroxy metoprolol |
| 1'-hydroxy midazolam |
| Omeprazole |
| Metoprolol |
| Midazolam |
| N-(phenylsulfonyl)-glycine (PSG) |
| N-(phenylsulfonyl)-sarcosine (PSS) |
| N-methyl-phenacetin |
| p-benzoquinone |
| 3-chloro-4-hydroxyacetanilide |
| N-acetyl-4-aminophenol |
| 4-aminophenol |
| O-ethyl-N-acetyl-p-benzoquinone imine (O–Et-NAPQI) |
This table is interactive. Click on the headers to sort.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of molecules. In the context of this compound, ¹H NMR has been pivotal in identifying the products and intermediates of its decomposition, thereby providing critical insights into its bioactivation mechanism. researchgate.netresearchgate.net
Studies on N-(pivaloyloxy)-4-methoxyacetanilide, a closely related model compound for the carcinogenic metabolites of phenacetin, have demonstrated the utility of ¹H NMR. researchgate.netresearchgate.net The decomposition of this model compound in aqueous solution was monitored using ¹H NMR, which led to the identification of N-acetyl-p-benzoquinone imine as the predominant product. researchgate.netresearchgate.net The only other product isolated was 4-methoxyacetanilide, which forms in significant amounts at a pH above 6.0. researchgate.net
Further detailed ¹H NMR investigations have detected the presence of a transient intermediate during the decomposition process. researchgate.net The spectral data from these studies indicated that this intermediate is a carbinolamine, providing a more detailed picture of the reaction pathway. researchgate.net The ability to monitor the reaction in real-time, such as through in situ electrochemical oxidation followed by ¹H NMR, allows for the observation of unstable species like quinone imines that are critical to understanding the compound's reactivity. researchgate.net
Research Findings from ¹H NMR Studies:
| Compound/Intermediate | Key ¹H NMR Observation | Implication for Mechanism |
| N-(pivaloyloxy)-4-methoxyacetanilide | Disappearance of parent compound signals | Serves as the starting point for monitoring decomposition. |
| N-acetyl-p-benzoquinone imine | Appearance of characteristic signals for the quinone imine structure | Identified as the major decomposition product. researchgate.netresearchgate.net |
| 4-methoxyacetanilide | Formation observed at pH > 6.0 | Indicates a pH-dependent side reaction. researchgate.net |
| Carbinolamine Intermediate | Detection of transient signals | Elucidates a key unstable intermediate in the decomposition pathway to p-benzoquinone. researchgate.net |
These NMR-based findings are crucial for constructing a detailed, step-by-step mechanism of this compound's transformation, highlighting the formation of electrophilic species that are implicated in its toxicity.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for quantitative analysis and kinetic studies. mt.comntnu.no The method relies on measuring the absorbance of light by a sample at specific wavelengths to determine the concentration of the analyte. mt.com It is particularly effective for monitoring reaction kinetics by observing the change in absorbance over time as reactants are consumed and products are formed. ntnu.no
In the study of this compound, UV-Vis spectrophotometry is employed to monitor the kinetics of its hydrolysis and the formation of its biotransformation products. researchgate.net For instance, the formation of N-acetyl-p-benzoquinone imine during the hydrolysis of this compound can be detected and quantified using UV spectrophotometry. researchgate.net
The degradation of related compounds, like phenacetin itself, has been monitored using UV-Vis spectrophotometry, showing a decrease in the characteristic absorption peak of the parent compound and the emergence of new peaks corresponding to its metabolites. mdpi.com For example, during the degradation of phenacetin, the peak at 244 nm decreases while new absorption peaks appear at 223 nm and 270 nm, indicating the formation of intermediates. mdpi.com This principle is directly applicable to studying the kinetics of this compound decomposition. By continuously measuring the absorbance at a wavelength specific to a reactant or product, a concentration versus time profile can be generated, from which reaction rates and rate constants can be calculated. ntnu.no
Kinetic Data from a Representative UV-Vis Monitored Degradation Study:
| Time Point | Absorbance at λmax (Parent Compound) | Absorbance at λmax (Product) | Concentration of Parent Compound (Calculated) |
| 0 min | 1.20 | 0.05 | 100 µM |
| 10 min | 0.95 | 0.25 | 79 µM |
| 20 min | 0.75 | 0.45 | 62.5 µM |
| 30 min | 0.60 | 0.60 | 50 µM |
| 60 min | 0.35 | 0.85 | 29 µM |
Note: The data in this table is illustrative, based on the principles of UV-Vis kinetic monitoring described in the sources.
This kinetic data is essential for understanding the stability of this compound under various conditions (e.g., pH, temperature) and for quantifying the rate at which it transforms into its subsequent metabolites.
The Strategic Utility of N Pivaloyloxy Phenacetin As a Research Probe
Investigation of Bioactivation Mechanisms of Aromatic Amides and Analgesics
N-(Pivaloyloxy)phenacetin serves as a critical tool for investigating the bioactivation of aromatic amides, a class of compounds that includes the analgesic phenacetin (B1679774). The primary concern with some aromatic amides is their potential to be metabolized into reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutagenicity and carcinogenicity. researchgate.net Research has focused on understanding the formation of these reactive species, and this compound has been instrumental in these studies.
The bioactivation of phenacetin is thought to proceed through the formation of reactive metabolites. researchgate.net this compound is a model compound for these suspected carcinogenic metabolites. researchgate.net Studies have shown that N-(Pivaloyloxy)-4-methoxyacetanilide, a related model compound, decomposes in aqueous solutions to predominantly form N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net NAPQI is a highly reactive electrophile and a known toxic metabolite of paracetamol (acetaminophen), which is also the major metabolite of phenacetin. researchgate.netresearchgate.net The use of this compound allows for the direct study of the chemistry and biological implications of such reactive intermediates without the need for the initial enzymatic activation steps. uni-saarland.de This has provided valuable insights into how metabolites of aromatic amides can exert their toxic effects.
Evaluation of Enzymatic Hydrolysis Pathways for Prodrug Activation (General Principles)
The strategic design of prodrugs often involves the attachment of a promoiety, such as an ester group, to a parent drug molecule to improve its pharmacokinetic or pharmacodynamic properties. The activation of these prodrugs in the body is frequently dependent on enzymatic hydrolysis. The study of compounds like this compound provides a model for understanding these general principles of prodrug activation.
Role of Esterases in Prodrug Conversion
Esterases are a ubiquitous class of enzymes that hydrolyze ester linkages, playing a crucial role in both the detoxification of xenobiotics and the activation of ester-containing prodrugs. nih.gov These enzymes are found in various tissues, including the liver, intestine, and plasma, and are responsible for converting inactive prodrugs into their pharmacologically active forms. nih.gov The hydrolysis of the ester bond in a prodrug releases the active parent drug and a promoiety. The rate and extent of this conversion are critical determinants of the prodrug's efficacy and safety profile. Arylacetamide deacetylase (AADAC), a serine esterase, is known to be involved in the hydrolysis of various drugs, including phenacetin. nih.govcanada.ca The study of esterase-mediated hydrolysis of model compounds helps in understanding the structural requirements for efficient prodrug activation and the potential for inter-individual variability in drug response due to genetic polymorphisms in esterase enzymes.
Contributions to the Understanding of Drug Metabolism by Specific Enzyme Systems (e.g., CYP1A2, AADAC)
The metabolism of phenacetin, and by extension its derivatives like this compound, is a classic example of the involvement of multiple enzyme systems. The use of this model compound has contributed to our understanding of the specific roles of cytochrome P450 1A2 (CYP1A2) and arylacetamide deacetylase (AADAC) in the biotransformation of aromatic amides.
Phenacetin is primarily metabolized in humans through two main pathways. The major pathway involves O-deethylation by CYP1A2 to form the active analgesic, paracetamol. canada.ca A secondary, but toxicologically significant, pathway is the hydrolysis of the acetamide (B32628) group by AADAC to produce p-phenetidine. canada.canih.gov This metabolite can be further oxidized to reactive species that are implicated in the adverse effects associated with chronic phenacetin use. canada.ca
Research using phenacetin as a probe substrate has revealed important characteristics of these enzymes. For example, CYP1A2 has a much higher affinity for phenacetin (lower Km) than AADAC. canada.ca This suggests that at lower concentrations, phenacetin is preferentially metabolized by CYP1A2, while at higher concentrations, the AADAC pathway may become more prominent. canada.ca The use of specific inhibitors and inducers of these enzymes in in vitro systems has been pivotal in delineating their respective contributions to phenacetin metabolism. nih.gov this compound, as a stable precursor that can be chemically or enzymatically triggered to release reactive species, allows for a more focused investigation of the downstream events following the initial metabolic steps, thereby complementing the studies on the parent drug.
| Enzyme | Role in Phenacetin Metabolism | Affinity (Km) |
| CYP1A2 | O-deethylation to paracetamol (acetaminophen) | High (low Km) |
| AADAC | Hydrolysis to p-phenetidine | Low (high Km) |
Emerging Avenues and Future Directions in N Pivaloyloxy Phenacetin Research
Development of Next-Generation Model Compounds with Tailored Reactivity
The development of new model compounds inspired by N-(Pivaloyloxy)phenacetin is a key area of future research. The goal is to synthesize derivatives with precisely controlled reactivity. This involves modifying the electronic and steric properties of the molecule to fine-tune its interaction with biological targets. For instance, altering the substituents on the aromatic ring or replacing the pivaloyl group with other ester functionalities could modulate the rate of hydrolysis and subsequent bioactivation. The insights gained from these second-generation compounds will be instrumental in designing molecules with optimized therapeutic indices.
A systematic approach to this development would involve the synthesis of a library of analogs, followed by rigorous kinetic studies to quantify their reactivity. This data, combined with computational modeling, will allow for the establishment of clear structure-activity relationships, guiding the rational design of future compounds.
Interdisciplinary Approaches Integrating Chemical Synthesis, In Vitro Studies, and Computational Modeling
A holistic understanding of this compound and its analogs necessitates an interdisciplinary approach. The synergy between chemical synthesis, in vitro biological assays, and computational modeling is crucial for accelerating progress in this field.
Chemical Synthesis: Provides the physical compounds for investigation. Advanced synthetic methodologies will be required to create novel and complex derivatives with tailored properties.
In Vitro Studies: These assays are essential for evaluating the biological activity and reactivity of the synthesized compounds. This can include studies on enzyme kinetics, cell permeability, and metabolic stability.
Computational Modeling: Molecular modeling and quantum chemical calculations can offer profound insights into the electronic structure and reactivity of these molecules. These computational tools can predict the metabolic fate of new compounds and help rationalize experimentally observed trends, thereby guiding the synthetic efforts towards more promising candidates.
The integration of these disciplines will create a powerful feedback loop, where experimental results inform and validate computational models, and computational predictions guide the design of new experiments.
Exploration of Structure-Reactivity Relationships within the Pivaloyloxy Moiety
The pivaloyloxy group is a critical determinant of the chemical and biological properties of this compound. ontosight.ai A detailed exploration of the structure-reactivity relationships within this moiety is a promising avenue for future research. This would involve investigating how modifications to the pivaloyl group itself affect the compound's stability, reactivity, and biological profile.
Key research questions in this area include:
How does the steric bulk of the t-butyl group influence the rate of enzymatic or chemical hydrolysis?
What is the impact of replacing the pivaloyl group with other acyl groups of varying electronic and steric properties?
Can the pivaloyloxy moiety be functionalized to introduce additional properties, such as fluorescence for imaging applications?
Translational Potential of Prodrug Design Principles Derived from this compound Studies
The research on this compound has significant implications for the broader field of prodrug design. The principles elucidated from studying its activation mechanism can be translated to the development of other prodrugs targeting a wide range of diseases. The use of an ester group to mask a reactive functional group, which is then cleaved by specific enzymes at the target site, is a well-established prodrug strategy.
Future work should focus on generalizing the lessons learned from this compound to other drug scaffolds. This could involve applying similar ester-based prodrug strategies to improve the pharmacokinetic or pharmacodynamic properties of existing drugs. The ultimate goal is to leverage the fundamental chemical and biological insights gained from this compound research to design safer and more effective medicines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(pivaloyloxy)phenacetin, and how can purity be ensured?
- Methodology : The synthesis of N-(pivaloyloxy) derivatives typically involves coupling pivaloyloxy groups to a parent compound (e.g., phenacetin) using acylating agents like pivaloyl chloride under anhydrous conditions. For example, analogous procedures involve O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane with sodium carbonate as a base .
- Quality Control : Post-synthesis purification via column chromatography (e.g., silica gel) and characterization using H/C NMR, HPLC, and mass spectrometry are critical. Purity (>99.5%) should be verified via certificates of analysis (COA) and adherence to hazard assessments for mutagenicity screening (e.g., Ames II testing) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR can confirm the presence of pivaloyloxy groups (e.g., tert-butyl signals at δ ~1.2 ppm) and aromatic protons from phenacetin .
- HPLC/UV-Vis : Monitor hydrolysis products (e.g., N-acetyl-p-benzoquinone imine) at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?
- Approach :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .
- Cytotoxicity Assays : Use HepG2 or HEK293 cells to measure IC values via MTT/WST-1 assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess hydrolysis rates and reactive metabolite formation (e.g., quinone imines) via LC-MS .
Advanced Research Questions
Q. How does the hydrolysis mechanism of this compound vary under physiological conditions, and what analytical methods resolve conflicting data?
- Mechanistic Insights : Hydrolysis proceeds via a nitrenium ion intermediate in acidic-to-neutral pH (1.0–8.0), detected by UV spectrophotometry at 300 nm. Conflicting data on homolysis pathways (e.g., radical formation) require electron paramagnetic resonance (EPR) or trapping experiments with spin traps like DMPO .
- Contradiction Resolution : Compare hydrolysis kinetics in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) using HPLC to quantify residual prodrug and released metabolites .
Q. What experimental designs optimize CNS delivery of this compound-derived prodrugs?
- Strategies :
- Lipophilicity Enhancement : Introduce bulky substituents (e.g., phenyl groups) to increase cLogP, improving blood-brain barrier (BBB) penetration. Validate via parallel artificial membrane permeability assays (PAMPA-BBB) .
- Species-Specific Stability : Test plasma stability in human vs. porcine models. For example, prodrug 13d in showed 15× higher brain-plasma ratios in pigs due to esterase-mediated activation in brain homogenate .
- In Vivo Models : Use EcoHIV-infected mice (HAND model) to assess cognitive protection via Morris water maze or novel object recognition tests .
Q. How can researchers address discrepancies in metabolic activation pathways between in vitro and in vivo systems?
- Integrated Workflow :
In Vitro : Incubate prodrug with liver microsomes, plasma, and brain homogenate. Quantify DON release via LC-MS/MS .
In Vivo : Administer C-labeled prodrug to rodents; perform autoradiography or mass spectrometry imaging (MSI) to map tissue-specific activation .
Cross-Species Validation : Compare humanized liver mice vs. pigs to identify species-specific esterase activity, mitigating translational gaps .
Q. What strategies mitigate the gastrointestinal (GI) toxicity of this compound derivatives while retaining CNS efficacy?
- Approaches :
- Prodrug Modifications : Replace pivaloyloxy with bioreversible groups (e.g., carbonate esters) to reduce GI exposure. Validate via intestinal perfusate stability assays .
- Enteric Coating : Formulate prodrugs into pH-sensitive nanoparticles to prevent gastric release. Assess dissolution profiles using USP Apparatus II (paddle method) .
- Toxicity Screening : Use 3D intestinal organoids to model epithelial damage and quantify tight junction integrity (e.g., TEER measurements) .
Data Interpretation and Validation
Q. How should conflicting carcinogenicity data on phenacetin analogs inform risk assessment for this compound?
- Resolution :
- Epidemiological Correlation : Phenacetin’s renal pelvis/bladder cancer risk in humans (IARC Group 2A) necessitates long-term rodent carcinogenicity studies for analogs, focusing on urinary metabolites .
- Reactive Metabolite Tracking : Use P-postlabeling or DNA adductomics to quantify quinone imine-DNA adducts in kidney tissues .
Q. What pharmacokinetic-pharmacodynamic (PK-PD) models are recommended for optimizing dosing regimens in preclinical studies?
- Modeling Framework :
- Compartmental Analysis : Fit plasma and cerebrospinal fluid (CSF) concentration-time data to a two-compartment model with first-order absorption and brain-specific clearance .
- Exposure-Response : Corrogate brain DON levels (LC-MS/MS) with cognitive endpoints (e.g., latency in maze tests) using Emax models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
